molecular formula C16H23NO3 B1251963 (6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one

(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one

Cat. No. B1251963
M. Wt: 277.36 g/mol
InChI Key: YXWXVUSGNDTEJY-LRXDAGSUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one is a pyridochromene.
(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one is a natural product found in Penicillium with data available.

Scientific Research Applications

Synthesis Techniques and Properties

  • A study by Mancuso et al. (2010) details a synthesis technique for creating a variety of iodo-substituted isochromenes, dihydroisobenzofurans, and pyranopyridines, which could potentially include the specified compound. They utilized iodocyclization of readily available benzylic alcohols or pyridines, emphasizing the reaction's dependency on the substitution pattern of the starting material (Mancuso et al., 2010).

  • Research by Alvarez-Larena et al. (1995) conducted a conformational study on lactone-fused perhydroisoxazolo[2,3-a]pyridines, which are structurally similar to the compound . This study provides insight into the structural properties and potential behavior of the specified compound (Alvarez-Larena et al., 1995).

Synthesis of Related Compounds 3. Mamedov et al. (2008) reported on the condensation of diethyl trioxoheptanedioate with aryliminomethyl phenols, leading to the synthesis of chromeno[4,3-b]pyridines, which are closely related to the compound of interest. This demonstrates the versatility of similar compounds in chemical synthesis (Mamedov et al., 2008).

  • A study by Mohamed et al. (2011) examined a pyridine derivative with 1,8-dioxoxanthenyl substituents, similar to the compound . This research contributes to the understanding of the structural and chemical properties of such compounds (Mohamed et al., 2011).

  • Ahmed and Ameen (2010) explored the synthesis of thiopyrano[4',3':4',5']pyrido[3',2':4, 5]furo[3,2-d]pyrimidines, which share structural features with the specified compound. This research adds to the knowledge of potential synthetic pathways and applications of similar compounds (Ahmed & Ameen, 2010).

properties

Product Name

(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(6R,6aS,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one

InChI

InChI=1S/C16H23NO3/c1-9-7-10(2)14-13-12(5-6-17(19)15(13)18)20-11(3)16(14,4)8-9/h5-6,9-11,14,19H,7-8H2,1-4H3/t9-,10+,11-,14+,16-/m1/s1

InChI Key

YXWXVUSGNDTEJY-LRXDAGSUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]2C3=C(C=CN(C3=O)O)O[C@@H]([C@]2(C1)C)C)C

Canonical SMILES

CC1CC(C2C3=C(C=CN(C3=O)O)OC(C2(C1)C)C)C

synonyms

PF 1140
PF-1140
PF1140

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one
Reactant of Route 2
(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one
Reactant of Route 3
(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one
Reactant of Route 4
(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one
Reactant of Route 5
(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one
Reactant of Route 6
(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.